3-(1-Chloroethenyl)pyridine
Overview
Description
3-(1-Chloroethenyl)pyridine is an organic compound with the molecular formula C7H6ClN. It is a derivative of pyridine, where a chlorine atom is attached to the ethenyl group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Chloroethenyl)pyridine typically involves the hydrohalogenation of ethynylpyridines. This process includes the nucleophilic attack of a halide ion on the ethynyl group of 2-ethynylpyridine. The reaction is facilitated by the formation of a pyridinium salt, which enhances the electrophilicity of the ethynyl group and attracts the chloride ion as the counteranion . The spatial proximity between the ethynyl group and the counteranion facilitates the nucleophilic addition, producing this compound in high yields .
Industrial Production Methods: Industrial production methods for this compound often involve similar hydrohalogenation reactions but on a larger scale. The use of specialized reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Chloroethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethylpyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxide derivatives.
Reduction Reactions: Ethylpyridine derivatives.
Scientific Research Applications
3-(1-Chloroethenyl)pyridine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Chloroethenyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or receptors. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: 3-(1-Chloroethenyl)pyridine is unique due to the presence of the ethenyl group, which significantly alters its chemical reactivity compared to other chloropyridine derivatives.
Properties
IUPAC Name |
3-(1-chloroethenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQHGEZDSWNXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507615 | |
Record name | 3-(1-Chloroethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63671-83-0 | |
Record name | 3-(1-Chloroethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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